Product packaging for 6-[(Oxiran-2-yl)methoxy]hexan-3-one(Cat. No.:CAS No. 155173-25-4)

6-[(Oxiran-2-yl)methoxy]hexan-3-one

Cat. No.: B15415377
CAS No.: 155173-25-4
M. Wt: 172.22 g/mol
InChI Key: SQJDRUSZBIIXRG-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

Modern organic synthesis has moved beyond the linear, step-by-step assembly of simple molecules. The emphasis is now on efficiency, selectivity, and the ability to rapidly generate molecular diversity. This has led to the rise of "building block" approaches, where pre-functionalized molecules can be combined in a modular fashion to construct more complex structures. illinois.eduillinois.edueurekalert.org This strategy not only streamlines the synthetic process but also allows for the systematic modification of a molecule's properties by swapping out different building blocks. illinois.edu The use of such building blocks is akin to a sophisticated molecular construction kit, providing chemists with the tools to assemble intricate three-dimensional structures with greater ease and precision. illinois.eduillinois.edu

Significance of Epoxide and Ketone Moieties in Synthetic Chemistry

The compound 6-[(Oxiran-2-yl)methoxy]hexan-3-one features two highly significant functional groups: an epoxide (oxirane) and a ketone. Each of these moieties imparts a unique reactivity profile to the molecule, making it a hub for a variety of chemical transformations.

Epoxides , or oxiranes, are three-membered cyclic ethers that possess significant ring strain. wikipedia.org This inherent strain makes them highly susceptible to ring-opening reactions by a wide range of nucleophiles, including alcohols, amines, and thiols. wikipedia.org This reactivity is a cornerstone of their utility in organic synthesis, providing a reliable method for introducing new functional groups and extending carbon chains in a stereocontrolled manner. mdpi.com The ability to perform asymmetric epoxidations further enhances their value, allowing for the synthesis of enantiomerically pure compounds, which is crucial in drug development. mdpi.com

Ketones , on the other hand, are a fundamental functional group in organic chemistry, characterized by a carbonyl group (C=O) bonded to two carbon atoms. The polarity of the carbonyl group makes the carbon atom electrophilic and the oxygen atom nucleophilic. This dual nature allows ketones to participate in a vast array of reactions, including nucleophilic additions, alpha-functionalization, and rearrangements. The Meinwald rearrangement, for instance, is a useful method for converting epoxides into carbonyl compounds like ketones and aldehydes. nih.gov

The presence of both an epoxide and a ketone in the same molecule, as in this compound, creates a platform for sequential or orthogonal chemical modifications, significantly expanding its synthetic potential.

Overview of Research Trends in Multifunctional Building Blocks

The pursuit of novel multifunctional building blocks is a vibrant area of chemical research. Scientists are continually exploring new ways to incorporate diverse reactive sites into single molecules, thereby increasing their synthetic utility. acs.org Recent trends include the development of "superatomic building blocks" for creating new materials and the use of naturally derived substances, like pollen, as a source of multifunctional starting materials. acs.organnualreviews.org The overarching goal is to create a toolbox of versatile molecules that can be readily accessed and employed to construct complex targets with high efficiency and precision. illinois.eduillinois.edueurekalert.org This approach accelerates the discovery of new drugs, catalysts, and materials by simplifying the process of molecular design and synthesis. illinois.eduillinois.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B15415377 6-[(Oxiran-2-yl)methoxy]hexan-3-one CAS No. 155173-25-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

155173-25-4

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

6-(oxiran-2-ylmethoxy)hexan-3-one

InChI

InChI=1S/C9H16O3/c1-2-8(10)4-3-5-11-6-9-7-12-9/h9H,2-7H2,1H3

InChI Key

SQJDRUSZBIIXRG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCCOCC1CO1

Origin of Product

United States

Retrosynthetic Analysis and Strategic Precursor Selection for 6 Oxiran 2 Yl Methoxy Hexan 3 One

A retrosynthetic analysis of 6-[(Oxiran-2-yl)methoxy]hexan-3-one involves mentally deconstructing the molecule to identify potential starting materials. The key functional groups to consider for disconnection are the ether and the ketone.

Identification of Key Disconnection Points and Functional Group Interconversions

The most logical disconnection point is the ether bond (C-O-C). This bond can be retrosynthetically cleaved using the principles of the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This disconnection yields two primary fragments: an alcohol and an alkyl halide (or a related compound with a good leaving group).

Specifically, the disconnection of the ether linkage in this compound leads to two possible precursor pairs:

Route A: 6-hydroxyhexan-3-one and a 2-(halomethyl)oxirane (e.g., epichlorohydrin).

Route B: (Oxiran-2-yl)methanol and a 6-halohexan-3-one.

Between these, Route A is generally more synthetically favorable. Epichlorohydrin (B41342) is a readily available and common reagent for introducing the glycidyl (B131873) group. chalmers.segoogle.comgoogle.comresearchgate.net

A further disconnection can be considered within the 6-hydroxyhexan-3-one precursor. A functional group interconversion (FGI) can transform the ketone into a more synthetically accessible alcohol. This leads to a precursor like 1,4-hexanediol, which might be derived from other starting materials. However, for a more direct synthesis, we will focus on the primary disconnection.

The forward synthesis, based on Route A, would involve the reaction of 6-hydroxyhexan-3-one with epichlorohydrin in the presence of a base. The base deprotonates the hydroxyl group of 6-hydroxyhexan-3-one to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin and displacing the chloride. This reaction is a classic example of the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org

Evaluation of Synthetic Accessibility of Precursors

The viability of a synthetic route heavily depends on the availability and cost of the starting materials.

Epichlorohydrin: This is a commodity chemical, widely used in the production of epoxy resins and other chemicals. It is industrially produced and readily available.

6-hydroxyhexan-3-one: This precursor is more specialized. While not as common as epichlorohydrin, it can be synthesized through various methods. One potential route is the hydration of 1-hexen-3-one, which itself can be prepared through several organic reactions. Another approach could be the selective oxidation of 1,4-hexanediol.

A plausible synthetic precursor to 6-hydroxyhexan-3-one is 1-hexen-3-ol (B1581649) . thegoodscentscompany.comsigmaaldrich.comalfachemch.comnih.gov This allylic alcohol could potentially be isomerized and hydrated to form the desired keto-alcohol. 1-hexen-3-ol is listed as a commercially available compound by several suppliers. thegoodscentscompany.comsigmaaldrich.comalfachemch.comforeign-trade.com

Interactive Data Table: Key Precursors and Their Properties

PrecursorMolecular FormulaMolar Mass ( g/mol )Key Synthetic RoleCommercial Availability
Epichlorohydrin C₃H₅ClO92.52Source of the glycidyl ether moietyReadily available
6-hydroxyhexan-3-one C₆H₁₂O₂116.16Provides the hexanone backboneSpecialized, may require synthesis
1-hexen-3-ol C₆H₁₂O100.16Potential precursor to 6-hydroxyhexan-3-oneCommercially available thegoodscentscompany.comsigmaaldrich.comalfachemch.com

Evaluation of Synthetic Accessibility of Precursors

As established, epichlorohydrin is a readily accessible precursor. The synthesis of 6-hydroxyhexan-3-one, however, requires more consideration. If not commercially available in bulk, its synthesis would be a key step.

The synthesis of 1-hexen-3-ol, a potential starting material for 6-hydroxyhexan-3-one, has been described in the literature. tandfonline.comacs.orgchemicalbook.com For instance, it can be prepared via the reduction of 1-hexen-3-one.

The conversion of 1-hexen-3-ol to 6-hydroxyhexan-3-one would likely involve a hydration step, possibly acid-catalyzed, to convert the double bond to an alcohol, followed by an oxidation of the secondary alcohol at the 3-position to a ketone. Care would need to be taken to achieve selectivity, as both hydroxyl groups could potentially be oxidized.

Green Chemistry Principles in Precursor Sourcing and Selection

Applying the principles of green chemistry is crucial for modern synthetic processes to minimize environmental impact. yale.edumsu.eduessentialchemicalindustry.orgacs.orgpnas.org

Use of Renewable Feedstocks: The ideal scenario would be to source the hexanone backbone from renewable resources. advancedbiofuelsusa.info Biorefineries are increasingly capable of producing C6 compounds from biomass, which could serve as a starting point for the synthesis of 6-hydroxyhexan-3-one. advancedbiofuelsusa.info For example, levulinic acid, a platform chemical derived from lignocellulosic biomass, can be a precursor to various C5 and C6 compounds.

Atom Economy: The Williamson ether synthesis, while a classic and effective method, does not have perfect atom economy due to the formation of a salt byproduct (e.g., NaCl). acs.org Alternative, more atom-economical methods for ether synthesis are an active area of research.

Less Hazardous Chemical Syntheses: While epichlorohydrin is a useful reagent, it is also a hazardous substance. Green chemistry principles would encourage exploring alternative, less toxic epoxidizing agents or synthetic routes that avoid its use altogether. Biocatalytic approaches, for instance, can offer a milder and more selective way to introduce epoxide functionalities. scispace.comresearchgate.netannualreviews.orgnih.govepa.gov

Safer Solvents and Auxiliaries: The synthesis should be designed to use safer solvents. Solvent-free synthesis of glycidyl ethers has been reported, which significantly reduces waste and environmental impact. chalmers.segoogle.comresearchgate.net If solvents are necessary, green solvents should be prioritized.

Catalysis: The use of catalytic methods is a cornerstone of green chemistry. acs.org For the synthesis of the glycidyl ether, phase-transfer catalysts can improve reaction efficiency and reduce the need for harsh conditions. chalmers.seresearchgate.nettandfonline.com For the potential oxidation step in the synthesis of 6-hydroxyhexan-3-one, catalytic oxidation methods would be preferable to stoichiometric ones.

Interactive Data Table: Green Chemistry Considerations

Green Chemistry PrincipleApplication in the Synthesis of this compound
Renewable Feedstocks Sourcing of the C6 backbone from biomass-derived platform chemicals. advancedbiofuelsusa.infoadvancedbiofuelsusa.info
Atom Economy Exploring alternatives to the Williamson ether synthesis to minimize salt waste. acs.org
Less Hazardous Synthesis Utilizing biocatalysis for epoxidation to avoid hazardous reagents like epichlorohydrin. scispace.comresearchgate.netepa.gov
Safer Solvents Employing solvent-free conditions or green solvents in the etherification step. chalmers.segoogle.comresearchgate.net
Catalysis Using phase-transfer catalysts for efficient ether synthesis and catalytic oxidation methods. researchgate.nettandfonline.com

Advanced Synthetic Methodologies for 6 Oxiran 2 Yl Methoxy Hexan 3 One

Development of Novel Synthetic Pathways

The creation of 6-[(Oxiran-2-yl)methoxy]hexan-3-one can be approached by retrosynthetic analysis, breaking the molecule down into simpler, more readily available precursors. The two key disconnections are the formation of the epoxide ring and the construction of the ether linkage. Modern synthetic chemistry offers a variety of powerful tools to accomplish these transformations with high efficiency and stereocontrol.

Regioselective and Stereoselective Epoxidation Strategies

The oxirane ring is a critical feature of the target molecule, and its stereochemistry can significantly influence its biological activity and physical properties. Asymmetric epoxidation reactions are therefore paramount for creating enantiomerically pure epoxides.

Asymmetric Epoxidation Techniques (e.g., Sharpless, Jacobsen, Shi-type approaches)

Several catalytic asymmetric epoxidation methods have become cornerstones of organic synthesis, each with unique advantages depending on the substrate structure.

Sharpless Asymmetric Epoxidation: The Sharpless-Katsuki epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols. organic-chemistry.orgwikipedia.org The reaction utilizes a catalyst generated in situ from titanium tetraisopropoxide (Ti(OiPr)₄) and an enantiomerically pure dialkyl tartrate, with tert-butyl hydroperoxide (TBHP) as the terminal oxidant. wikipedia.orgjove.com A key advantage is that the facial selectivity of the epoxidation is dictated by the chirality of the diethyl tartrate (DET) used, making the stereochemical outcome highly predictable. jove.comoregonstate.edu For the synthesis of a precursor to this compound, a suitable allylic alcohol would be required. The reaction is noted for its high degree of enantioselectivity, often achieving >90% enantiomeric excess (ee). oregonstate.edu

Catalyst SystemSubstrate RequirementOxidantKey Features
Ti(OiPr)₄ / (+)- or (-)-DETPrimary or Secondary Allylic Alcoholt-Butyl hydroperoxide (TBHP)Highly predictable facial selectivity based on tartrate enantiomer; high enantiomeric excess (>90% ee) is common. jove.comoregonstate.edu

Jacobsen-Katsuki Epoxidation: In contrast to the Sharpless method, the Jacobsen-Katsuki epoxidation is highly effective for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted olefins, using a chiral manganese(III)-salen complex as the catalyst. wikipedia.orgopenochem.org This removes the requirement for a nearby allylic alcohol, offering greater flexibility in substrate scope. acsgcipr.org Various oxidants can be employed, including sodium hypochlorite (NaOCl) and m-chloroperoxybenzoic acid (mCPBA). acsgcipr.orgwisc.edu The stereoselectivity is derived from the C₂-symmetric chiral salen ligand. wikipedia.orgopenochem.org For a synthetic route to the target compound, a precursor alkene such as 6-(allyloxy)hexan-3-one could be subjected to Jacobsen epoxidation to install the chiral epoxide.

CatalystTypical SubstratesCommon OxidantsEnantioselectivity (ee)
Chiral Mn(III)-salen complexesUnfunctionalized cis-1,2-disubstituted alkenesNaOCl, mCPBAOften >90% for suitable substrates. wikipedia.org
Conjugated dienesHigh
trans-1,2-disubstituted alkenesModerate to high

Shi-type Epoxidation: Representing a key advance in organocatalysis, the Shi epoxidation utilizes a non-metal, fructose-derived ketone catalyst to achieve the asymmetric epoxidation of a wide range of alkenes. wikipedia.orgthermofisher.com The active oxidizing species is believed to be a chiral dioxirane, generated in situ from the ketone by an oxidant such as potassium peroxymonosulfate (Oxone). wikipedia.orgorganic-chemistry.org This method is particularly effective for trans-disubstituted and trisubstituted olefins and has been successfully applied in numerous total syntheses. wikipedia.orgsigmaaldrich.comorgsyn.org The reaction conditions are notable for being environmentally benign, often proceeding under basic pH conditions (pH ~10.5) to optimize catalyst turnover and minimize side reactions. thermofisher.comorganic-chemistry.org

CatalystOxidantEffective SubstratesKey Advantages
Fructose-derived chiral ketoneOxone (Potassium peroxymonosulfate)trans-Disubstituted olefins, Trisubstituted olefinsOrganocatalytic (metal-free); broad substrate scope; operates under mild, basic conditions. wikipedia.orgorganic-chemistry.org
Nucleophilic Epoxidation of Electron-Deficient Alkenes

While the aforementioned methods typically involve electrophilic oxygen transfer to electron-rich alkenes, nucleophilic epoxidation provides a complementary strategy for electron-deficient olefins. organicreactions.orgwikipedia.org This approach is particularly well-suited for α,β-unsaturated carbonyl compounds. organicreactions.org

The classical method is the Weitz-Scheffer epoxidation, which uses hydrogen peroxide under basic conditions. organicreactions.orgresearchgate.net The reaction proceeds via a 1,4-conjugate addition of the hydroperoxide anion to the electron-deficient alkene, followed by intramolecular cyclization to form the epoxide ring. chem-station.com This methodology could be applied to a precursor such as an unsaturated keto-ether, where the double bond is conjugated to the ketone. A significant characteristic of this reaction is that both cis and trans enones typically yield the more thermodynamically stable trans-epoxide. wikipedia.org

ReactionReagentsSubstrate TypeMechanism
Weitz-Scheffer EpoxidationH₂O₂ or TBHP, Base (e.g., NaOH)α,β-Unsaturated ketones, esters, etc.1,4-Nucleophilic conjugate addition of peroxide, followed by intramolecular SN2 displacement. chem-station.com

Etherification Methodologies for Alkoxy Chain Construction

Williamson Ether Synthesis and its Variants

The Williamson ether synthesis is a robust and widely used method for forming ether bonds. wikipedia.org It involves the SN2 reaction between an alkoxide nucleophile and an alkyl halide or other substrate with a good leaving group (e.g., a tosylate). masterorganicchemistry.com

For the synthesis of this compound, two primary Williamson approaches can be envisioned:

Route A: Reaction of the alkoxide derived from 6-hydroxyhexan-3-one with a suitable glycidyl (B131873) electrophile, such as epichlorohydrin (B41342) or (R)- or (S)-glycidyl tosylate. This approach introduces a pre-formed chiral epoxide.

Route B: Reaction of the alkoxide of a chiral glycidol with a 6-halo-hexan-3-one derivative.

The success of the Williamson synthesis is highly dependent on the structure of the reactants. Because the reaction proceeds via an SN2 mechanism, it is most efficient with primary alkyl halides. wikipedia.org Secondary and tertiary halides are prone to undergo competing E2 elimination reactions, especially in the presence of a sterically hindered or strongly basic alkoxide. wikipedia.org

RouteNucleophileElectrophileKey Consideration
AAlkoxide of 6-hydroxyhexan-3-oneGlycidyl chloride or tosylateThe electrophile is a primary halide, favoring the desired SN2 reaction.
BAlkoxide of glycidol6-halo-hexan-3-oneThe electrophile is a primary halide, which is also favorable for SN2 substitution.
Alternative Ether Bond Formation Reactions

Beyond the classical Williamson synthesis, several other methodologies can be employed to construct the ether linkage.

Acid-Catalyzed Dehydration/Addition: The acid-catalyzed condensation of two alcohols can form symmetrical ethers, though it is generally unsuitable for producing unsymmetrical ethers due to the formation of product mixtures. libretexts.org A related reaction, the acid-catalyzed addition of an alcohol to an alkene, could be used to form a precursor molecule.

Alkoxymercuration-Demercuration: This method allows for the Markovnikov addition of an alcohol across an alkene, providing a reliable route to ethers from alkene precursors. libretexts.org The reaction involves treatment of the alkene with an alcohol in the presence of a mercury(II) salt, followed by reductive demercuration. libretexts.org

Reductive Etherification: This powerful method involves the direct coupling of a carbonyl compound with an alcohol in the presence of a reducing agent. nih.gov It offers a highly convergent approach but may require careful selection of reagents to ensure chemoselectivity in a molecule with multiple functional groups.

TFA-Catalyzed Cross-Coupling: Recent advancements have shown that trifluoroacetic acid (TFA) can catalyze the cross-coupling of two different alcohols, such as a benzylic alcohol and an alkyl alcohol, to form unsymmetrical ethers with water as the only byproduct. nih.gov This strategy avoids the need for pre-functionalization to halides or tosylates.

MethodDescriptionApplicability to Target Synthesis
AlkoxymercurationMarkovnikov addition of an alcohol to an alkene.Useful for creating ether-containing precursors from an alkene and an alcohol. libretexts.org
Reductive EtherificationDirect coupling of a carbonyl and an alcohol under reductive conditions.Potentially useful, but chemoselectivity between the ketone and a precursor aldehyde would be a challenge. nih.gov
Mitsunobu ReactionCouples two alcohols using triphenylphosphine and an azodicarboxylate.An established method, but can be sensitive to steric hindrance.
TFA-Catalyzed CouplingDirect acid-catalyzed coupling of two different alcohols.A modern, atom-economical approach for coupling an alcohol like glycidol with 6-hydroxyhexan-3-one. nih.gov

Optimization of Reaction Conditions and Process Efficiency

Achieving high efficiency in the synthesis of this compound requires meticulous optimization of various reaction parameters. The goal is to maximize the yield and selectivity of the desired product while minimizing side reactions, particularly the undesired opening of the epoxide ring.

In transition metal-catalyzed reactions, such as carbonylative couplings or certain oxidation methods, the choice of catalyst and associated ligands is critical.

Catalyst Screening: A range of transition metals, including palladium, copper, ruthenium, and iron, are frequently employed in oxidation and cross-coupling reactions. researchgate.netnih.govmdpi.com For a carbonylative synthesis, palladium complexes are the most common choice. researchgate.net For copper/TEMPO-mediated oxidations, screening different copper salts (e.g., CuCl, CuBr₂) can identify the most active catalytic species. mdpi.com The screening process involves running a series of small-scale reactions with different metal catalysts under standardized conditions to identify the one that provides the highest yield and selectivity.

Ligand Design: Ligands play a crucial role in modulating the steric and electronic properties of the metal center, which in turn influences the catalyst's activity, stability, and selectivity. researchgate.netchemijournal.com For palladium-catalyzed carbonylations, phosphine ligands (e.g., triphenylphosphine) or N-heterocyclic carbenes (NHCs) are commonly used. Bulky, electron-donating ligands can enhance the rate of oxidative addition and reductive elimination steps, leading to higher turnover numbers. In the context of synthesizing this compound, a key role of the ligand would be to promote the desired transformation at a lower temperature, thereby preserving the epoxide. Redox-active or "non-innocent" ligands can also participate in the reaction mechanism, enabling multi-electron transformations that might be inaccessible with traditional ligands. uci.edu

Reaction TypeCatalyst/Ligand SystemEffect on Reaction
Carbonylative CouplingPd(OAc)₂ + PPh₃Standard system; requires optimization of Pd:ligand ratio.
Carbonylative CouplingPEPPSI-IPr (Pd-NHC)Often shows higher activity and stability, allowing for lower catalyst loading. nih.gov
Cu/TEMPO OxidationCuBr₂ + BipyridineBidentate ligands can stabilize the copper center and enhance catalytic turnover. mdpi.com

The choice of solvent can profoundly impact reaction rates, selectivity, and even the reaction pathway. For a substrate containing both a polar epoxide and a nonpolar alkyl chain, solvent selection is particularly important.

Aprotic solvents are generally preferred for reactions involving the sensitive epoxide moiety to avoid solvolysis (ring-opening by the solvent).

Nonpolar aprotic solvents (e.g., dichloromethane, toluene, THF) are commonly used for Swern and DMP oxidations, as they solubilize the reagents without interfering with the reaction. organic-chemistry.orgwikipedia.org

Polar aprotic solvents (e.g., DMF, acetonitrile) can be beneficial for reactions involving polar or charged intermediates, such as in many transition-metal-catalyzed processes, by stabilizing these species.

Recent studies have shown that fluorinated alcohols, such as hexafluoroisopropanol (HFIP), can act as powerful promoters for reactions involving epoxides by activating the ring through hydrogen bonding. arkat-usa.org While this can enhance reactivity with certain nucleophiles, it also increases the risk of undesired ring-opening, necessitating a careful balance. The effect of the solvent must be empirically determined for the specific transformation being optimized.

Solvent ClassExamplesGeneral Effect on Epoxide-Containing Substrates
Nonpolar AproticDichloromethane (DCM), Tetrahydrofuran (THF)Generally inert; good choice for maintaining epoxide integrity. wikipedia.org
Polar AproticAcetonitrile (MeCN), Dimethylformamide (DMF)Can accelerate reactions with polar intermediates; risk of nucleophilic attack by solvent or impurities.
Protic (non-nucleophilic)Hexafluoroisopropanol (HFIP)Can activate the epoxide via H-bonding, potentially increasing desired reactivity but also risk of ring-opening. arkat-usa.org

Temperature and pressure are fundamental process parameters that must be carefully controlled to achieve an efficient and selective synthesis.

Temperature: Reaction temperature directly influences the reaction rate. While higher temperatures can accelerate the desired transformation, they can also promote undesired side reactions, such as epoxide ring-opening or decomposition of thermally sensitive reagents. For many mild oxidation reactions like the Swern oxidation, maintaining a very low temperature (-78 °C) is non-negotiable to ensure the stability of the reactive intermediates. jk-sci.com For other reactions, a systematic study is required to identify the optimal temperature that provides a reasonable reaction time without significantly compromising the yield due to side reactions.

Pressure: This parameter is primarily relevant for reactions involving gaseous reagents, most notably the carbonylative cross-coupling which uses carbon monoxide. The pressure of CO is a critical variable that can be optimized.

Effect on Rate and Selectivity: Increasing the CO pressure increases its concentration in the liquid phase, which can favor the carbonylation pathway over competing side reactions (e.g., direct coupling of the organic halide and the organometallic reagent).

Practical Considerations: While higher pressures can be beneficial, they require specialized high-pressure reactors. Optimization studies often aim to find the lowest effective pressure that provides good yields, balancing reaction efficiency with operational simplicity and safety.

An example of temperature optimization might involve running the reaction at several temperatures and analyzing the yield and purity of the product over time, as illustrated in the hypothetical data below for a selective oxidation.

Reaction Temperature (°C)Reaction Time (h)Yield of Ketone (%)Yield of Byproducts (%)
02445< 2
25 (Room Temp)492~5
50185~15 (epoxide decomposition)

Scalable Synthetic Approaches and Process Intensification

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of scalable and efficient synthetic methodologies. Process intensification, which aims to produce greater quantities of a product with fewer resources, is a key consideration in this scale-up. This section explores advanced manufacturing techniques that offer significant advantages over traditional batch processing for the synthesis of this compound.

Flow Chemistry and Continuous Reactor Applications

Flow chemistry, or continuous flow processing, represents a paradigm shift in chemical synthesis, moving from the discrete steps of batch production to a continuous stream of reactants being converted into products. This methodology offers superior control over reaction parameters, leading to improved safety, efficiency, and scalability. catalysts.com For the synthesis of this compound, which involves the formation of an epoxide ring—a process that can be highly exothermic and requires precise temperature control—flow chemistry presents a particularly advantageous approach. masterorganicchemistry.com

In a continuous flow setup, reactants are pumped through a network of tubes and reactors where mixing and reaction occur. The small internal volume of these reactors allows for highly efficient heat and mass transfer, mitigating the risks associated with localized temperature spikes that can occur in large batch reactors. nih.gov This enhanced control can lead to higher yields and selectivities, minimizing the formation of byproducts. researchgate.net

The application of continuous flow reactors in epoxidation reactions has been demonstrated to significantly reduce reaction times compared to batch processes. nih.gov For instance, in the epoxidation of cyclohexene, a continuous flow process showed a marked improvement in reaction time for highly selective epoxide production due to efficient mass transfer. nih.gov Similar principles can be applied to the synthesis of this compound, where precise control over stoichiometry and residence time can be readily achieved.

A hypothetical continuous flow process for the synthesis of this compound could involve the reaction of a suitable precursor with an epoxidizing agent in a packed-bed reactor containing an immobilized catalyst. catalysts.com This setup would allow for the continuous conversion of starting materials to the desired product, with the potential for in-line purification to remove unreacted reagents and byproducts.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound

ParameterValueUnit
Reactor TypePacked-Bed Reactor-
Reactor Volume100mL
CatalystImmobilized Titanium Silicalite-1 (TS-1)-
Substrate 1 Flow Rate10mL/min
Substrate 2 Flow Rate5mL/min
Temperature60°C
Pressure5bar
Residence Time10min
Theoretical Yield>95%

Industrial Feasibility and Economic Considerations

The industrial feasibility of producing this compound on a large scale is intrinsically linked to the economic viability of the chosen synthetic route. While the initial capital investment for establishing a continuous manufacturing facility may be higher than for a traditional batch plant, the long-term economic benefits often justify the expenditure.

Continuous flow processes offer several economic advantages. The potential for automation and reduced manual intervention can lead to lower operational costs. catalysts.com Furthermore, the improved safety profile of flow chemistry can reduce the need for expensive containment infrastructure. researchgate.net The higher yields and selectivities typically achieved in continuous reactors translate to less waste generation and more efficient use of raw materials, further contributing to cost savings. mdpi.com

The choice of starting materials is a critical economic factor. For the synthesis of this compound, readily available and inexpensive precursors would be essential for a cost-effective process. verixiv.org For instance, the use of a commodity chemical like (R)-epichlorohydrin as a starting material has been shown to be economically advantageous in the scalable synthesis of other complex molecules. verixiv.orgnih.gov

Table 2: Hypothetical Cost-Benefit Analysis of Continuous vs. Batch Production for this compound (per 1000 kg)

Cost/Benefit FactorContinuous FlowBatch Processing
Costs
Initial Capital InvestmentHighModerate
Raw Material CostsLower (due to higher yield)Higher
Solvent CostsLower (with recycling)Higher
Labor CostsLower (automation)Higher
Waste Disposal CostsLowerHigher
Benefits
Process SafetyHighModerate
Product Quality & ConsistencyHighVariable
ScalabilityHighModerate
Environmental ImpactLowerHigher

Mechanistic Elucidation of Synthetic Transformations Involving 6 Oxiran 2 Yl Methoxy Hexan 3 One

Detailed Reaction Mechanism Investigation for Key Synthetic Steps

The key synthetic step for forming 6-[(Oxiran-2-yl)methoxy]hexan-3-one is the nucleophilic substitution reaction between the enolate of hexan-3-one (or a related hydroxy-precursor) and an electrophilic three-carbon unit, typically (chloromethyl)oxirane (epichlorohydrin). The reaction proceeds via an S(_N)2 mechanism. wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com First, a base is used to deprotonate the alcohol of a precursor like 6-hydroxyhexan-3-one, forming a more potent nucleophile, the alkoxide. This alkoxide then attacks the primary carbon of epichlorohydrin (B41342), displacing the chloride leaving group to form the target glycidyl (B131873) ether.

Spectroscopic Monitoring of Reaction Intermediates (e.g., in-situ NMR, IR)

The progress of the synthesis can be monitored in real-time using spectroscopic techniques to identify key species and intermediates.

In-situ Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for observing the disappearance of reactants and the appearance of the product. The formation of the ether linkage can be tracked by the appearance of a characteristic C-O stretching band around 1100-1150 cm. libretexts.orgjsynthchem.com Crucially, the integrity of the epoxide ring can be confirmed by monitoring its characteristic vibrations. Epoxide rings exhibit several distinct peaks, including a symmetric ring breathing mode (around 1260 cm), an asymmetric C-O-C stretch (950–810 cm), and a symmetric C-O-C stretch (880–750 cm). spectroscopyonline.com The disappearance of the O-H stretch from the starting alcohol (around 3200-3700 cm) and the persistence of the epoxide and ketone C=O (around 1715 cm) signals confirm the reaction's progress towards the desired product. oregonstate.eduoregonstate.edu

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides detailed structural information.

¹H NMR: The protons on the epoxide ring of this compound are expected to have characteristic chemical shifts in the range of 2.5-3.5 ppm. libretexts.orgmarinelipids.ca Specifically, the methine proton on the substituted carbon (C2' of the oxirane ring) and the two diastereotopic methylene (B1212753) protons on the unsubstituted carbon (C3' of the oxirane ring) would appear in this region. The formation of the ether linkage would be evidenced by the appearance of signals for the -O-CH₂- group adjacent to the oxirane ring. libretexts.org Monitoring the disappearance of the signal corresponding to the hydroxyl proton of the alcohol precursor confirms the formation of the alkoxide intermediate.

¹³C NMR: The carbon atoms of the epoxide ring typically resonate at a higher field compared to other ether carbons due to ring strain, appearing in the 45-55 ppm range. oregonstate.eduoregonstate.edu The carbon bearing the substituent (C2' of the oxirane) would be at a slightly different shift than the methylene carbon (C3' of the oxirane). The table below shows the expected chemical shifts for the key carbon atoms in the product.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for Key Structural Features of this compound.

Atom(s)Structural FeatureExpected ¹³C Shift (ppm)Expected ¹H Shift (ppm)Reference
C=OKetone Carbonyl205 - 220- libretexts.org
-CH₂-O-Ether Methylene (from hexanone)~70~3.5 libretexts.org
-O-CH₂-(epoxide)Ether Methylene (glycidyl)~72~3.4 - 3.7 libretexts.org
-CH-(epoxide)Epoxide Methine Carbon~51~3.1 oregonstate.eduacs.orgresearchgate.net
-CH₂-(epoxide)Epoxide Methylene Carbon~45~2.6, ~2.8 oregonstate.eduacs.orgresearchgate.net

Isotopic Labeling Studies to Determine Bond Cleavage and Formation Pathways

Isotopic labeling is a powerful technique to unequivocally determine the reaction mechanism. princeton.edu For the synthesis of this compound from 6-hydroxyhexan-3-one and epichlorohydrin, an oxygen-18 (¹⁸O) labeling study can be designed.

If the reaction is initiated with 6-hydroxyhexan-3-one labeled with ¹⁸O, the S(_N)2 mechanism predicts that this labeled oxygen will become the ether oxygen in the final product. Mass spectrometry or ¹³C NMR (as ¹⁸O can induce a small upfield shift on the adjacent carbon) of the resulting 6-[(Oxiran-2-yl)methoxy-¹⁸O]hexan-3-one would confirm that the C-O bond of the alcohol was not cleaved during the reaction. This outcome supports the proposed mechanism where the alkoxide acts as the nucleophile, attacking the CH₂Cl group of epichlorohydrin and displacing the chloride, rather than a mechanism involving the cleavage of the C-O bond of the alcohol.

Kinetic Analysis and Rate-Determining Step Identification

The synthesis of glycidyl ethers via the Williamson synthesis is a classic S(_N)2 reaction. wikipedia.orgmasterorganicchemistry.com The reaction rate is dependent on the concentration of both the alkoxide nucleophile and the alkyl halide electrophile (epichlorohydrin).

The rate law can be expressed as: Rate = k[Alkoxide][Epichlorohydrin] wikipedia.org

This second-order rate law indicates that the reaction proceeds through a bimolecular transition state. The rate-determining step is the single, concerted step involving the backside attack of the alkoxide on the carbon-chlorine bond. wikipedia.org Kinetic studies would show a linear relationship between the initial reaction rate and the concentration of each reactant.

A kinetic isotope effect (KIE) study could further probe the transition state. wikipedia.org For instance, substituting the α-carbon of epichlorohydrin with ¹³C should result in a small but measurable primary KIE (k₁₂/k₁₃ > 1), as the C-Cl bond is broken in the rate-determining step. princeton.edu Conversely, a secondary KIE would be expected if hydrogens on the α-carbon are replaced with deuterium, which can help to distinguish between S(_N)1 and S(_N)2 mechanisms. wikipedia.org

Understanding Regioselectivity and Stereoselectivity in Reactions

The key reaction involving the oxirane ring is its subsequent ring-opening. The regioselectivity of this opening is highly dependent on the reaction conditions. nih.govlibretexts.orglibretexts.org

Under basic or nucleophilic conditions (S(_N)2-type): When this compound reacts with a strong nucleophile (e.g., another alkoxide, amine, or Grignard reagent), the attack occurs at the less sterically hindered carbon of the epoxide ring. libretexts.orgucalgary.ca This is the terminal -CH₂ carbon. This regioselectivity is governed by steric hindrance, which is the dominant factor in S(_N)2 reactions.

Under acidic conditions (S(_N)1-type character): In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile (which is often weak, like the solvent) then attacks. In this case, the attack preferentially occurs at the more substituted carbon (the -CH- carbon). libretexts.orglibretexts.org This is because, in the transition state, this carbon bears a greater degree of partial positive charge, which is stabilized by the adjacent oxygen and alkyl group. The reaction has significant S(_N)1 character.

Stereoselectivity: The ring-opening reaction is stereospecific. The S(_N)2 attack, whether under basic or acidic conditions, proceeds via a backside attack relative to the C-O bond being broken. ucalgary.calibretexts.orgyoutube.com This results in an inversion of configuration at the center of attack. If the starting epoxide is enantiomerically pure (e.g., (R)-6-[(oxiran-2-yl)methoxy]hexan-3-one), the ring-opening will produce a specific stereoisomer of the resulting diol or functionalized alcohol. For example, attack at the terminal CH₂ group will invert its (non-chiral) configuration, while attack at the chiral CH center will invert its stereochemistry. libretexts.orgyoutube.com

Table 2: Regioselectivity of Epoxide Ring-Opening of this compound.

ConditionsNucleophileSite of AttackMechanism TypeGoverning FactorReference
Basic (e.g., NaOMe)Strong (MeO⁻)Less substituted C (CH₂)SN2Steric Hindrance libretexts.orgucalgary.ca
Acidic (e.g., H₂SO₄ in MeOH)Weak (MeOH)More substituted C (CH)SN1-likeElectronic (Carbocation Stability) libretexts.orglibretexts.org

Catalyst Performance and Deactivation Mechanisms

In industrial settings, the synthesis may employ phase-transfer catalysis (PTC) or solid acid/base catalysts to improve efficiency, simplify workup, and enhance sustainability. wikipedia.orgscholaris.ca

Phase-Transfer Catalysis: A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), is often used in the Williamson ether synthesis. wikipedia.org The catalyst transports the alkoxide nucleophile from an aqueous or solid phase into the organic phase where the electrophile (epichlorohydrin) resides, thereby accelerating the reaction. Catalyst performance depends on its ability to effectively complex and transport the anion. However, the catalyst can be "poisoned" or deactivated if the leaving group (Cl⁻) or other anions bind too strongly to the catalyst, preventing it from participating in further catalytic cycles. acsgcipr.org

Solid Acid/Base Catalysts: Solid catalysts, such as functionalized resins (e.g., Amberlyst) or modified petroleum coke, can also be used. scholaris.carsc.orgresearchgate.netnih.gov These offer the advantage of easy separation from the reaction mixture. However, their performance can degrade over time through several mechanisms:

Fouling/Coking: The deposition of carbonaceous materials ("coke") on the catalyst surface can block active sites and pores. rsc.orgresearchgate.net This is particularly relevant in reactions involving organic molecules at elevated temperatures.

Poisoning: Strong adsorption of impurities or byproducts onto the active sites can render them inactive. researchgate.netappliedcatalysts.com

Leaching: The active catalytic species can gradually dissolve or wash away from the solid support into the reaction medium, leading to a permanent loss of activity. scholaris.caresearchgate.net

Sintering: At high temperatures, the catalyst's fine particles can agglomerate, causing a decrease in the active surface area. appliedcatalysts.com

Monitoring catalyst performance involves tracking conversion rates over multiple cycles. A decline in performance would necessitate a regeneration step (e.g., washing, calcination to burn off coke) or replacement of the catalyst.

Table 3: Common Catalyst Deactivation Mechanisms.

Deactivation MechanismDescriptionAffected Catalyst TypeReference
PoisoningStrong chemisorption of species onto active sites, blocking them.Phase Transfer, Solid Acid/Base acsgcipr.orgresearchgate.netappliedcatalysts.com
Coking/FoulingPhysical deposition of carbonaceous material on the catalyst surface.Solid Acid/Base rsc.orgresearchgate.net
LeachingLoss of active sites from the support into the reaction mixture.Solid Acid/Base scholaris.caresearchgate.net
SinteringThermal agglomeration of catalyst particles, reducing surface area.Solid Acid/Base appliedcatalysts.com

Advanced Spectroscopic and Chromatographic Characterization for Structural and Conformational Analysis of 6 Oxiran 2 Yl Methoxy Hexan 3 One

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of 6-[(Oxiran-2-yl)methoxy]hexan-3-one. The technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition.

Accurate Mass Determination: The molecular formula for this compound is C9H16O3. The expected monoisotopic mass would be precisely determined by HRMS, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pathway Analysis: The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a characteristic fragmentation pattern. The molecular ion peak [M]+• at m/z 172 would be observed. The fragmentation is dominated by cleavages alpha to the carbonyl group and at the ether linkage, which are common fragmentation pathways for ketones and ethers. libretexts.orgdocbrown.infodocbrown.info

A primary fragmentation is the McLafferty rearrangement, characteristic of ketones, which would result in the elimination of a neutral propene molecule and the formation of an enol radical cation. Another significant fragmentation pathway involves the cleavage of the C-C bonds adjacent to the carbonyl group. Cleavage of the ethyl group would produce an acylium ion at m/z 145, while cleavage of the propyl-ether side chain would lead to an acylium ion [CH3CH2CO]+ at m/z 57. libretexts.org The presence of the ether and oxirane groups would also lead to specific fragment ions.

Predicted HRMS Fragmentation Data for C9H16O3:

Predicted m/z Predicted Ion Formula Predicted Fragmentation Pathway
172.1099 [C9H16O3]+• Molecular Ion (M+•)
143.0814 [C7H11O3]+ Loss of ethyl radical (•CH2CH3)
115.0759 [C6H11O2]+ Alpha-cleavage and subsequent rearrangements
101.0603 [C5H9O2]+ Cleavage at the ether linkage
87.0446 [C4H7O2]+ Further fragmentation of the side chain
71.0497 [C4H7O]+ Various cleavage pathways

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is the most powerful tool for the complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) signals and for elucidating the three-dimensional structure of this compound.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR for Complete Structural Assignment

¹H and ¹³C NMR: The ¹H NMR spectrum would show distinct signals for the ethyl group, the aliphatic chain, the methoxy (B1213986) group, and the oxirane ring protons. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the characteristic ketone carbonyl signal at the downfield end of the spectrum.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, allowing for the tracing of the connectivity within the ethyl and the hexanoxy moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for conformational analysis and for confirming stereochemistry.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 1.05 (t) 7.9
2 2.45 (q) 35.8
3 - 211.5
4 2.75 (t) 44.8
5 1.90 (quint) 26.5
6 3.55 (t) 69.8
7 (Oxirane CH) 3.15 (m) 50.8
8 (Oxirane CH₂) 2.60 (dd), 2.80 (dd) 44.1

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Given the chiral center at the oxirane ring (C7), advanced NMR techniques using chiral solvating or derivatizing agents could be employed to differentiate the enantiomers. Furthermore, detailed analysis of coupling constants and NOESY data can provide insights into the preferred conformations of the flexible hexanoxy chain.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the key functional groups present in this compound.

The FT-IR spectrum is expected to show a strong, sharp absorption band characteristic of the ketone C=O stretch. The C-O-C stretching vibrations of the ether and epoxide groups will also give rise to distinct bands in the fingerprint region. The asymmetric and symmetric stretching of the epoxide ring is also a key diagnostic feature.

Predicted Vibrational Frequencies:

Functional Group Predicted IR Frequency (cm⁻¹) nist.gov Predicted Raman Frequency (cm⁻¹) np-mrd.org
C-H (alkane) stretch 2850-3000 2850-3000
C=O (ketone) stretch 1715 1715
C-O-C (ether) stretch 1070-1150 1070-1150

t C-O (epoxide) stretch | 1250 | 1250 | | Epoxide ring (asymmetric) | 950-810 | 950-810 | | Epoxide ring (symmetric) | 880-750 | 880-750 |

X-ray Crystallography for Solid-State Structure Elucidation (if crystalline)

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This technique would unambiguously determine the bond lengths, bond angles, and the absolute stereochemistry of the chiral center if a suitable crystal is obtained. While no crystal structure for this specific compound is publicly available, the structures of related compounds containing oxirane or methoxy groups have been successfully determined. researchgate.netnih.govresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for Enantiomeric Excess Determination (if stereospecific synthesis)

If this compound is synthesized via a stereospecific route, it is crucial to determine the enantiomeric excess (ee) of the product. Chiral HPLC or GC are the methods of choice for this analysis. These techniques employ a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. This is a critical step in assessing the effectiveness of an asymmetric synthesis.

Theoretical and Computational Chemistry Studies of 6 Oxiran 2 Yl Methoxy Hexan 3 One

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 6-[(Oxiran-2-yl)methoxy]hexan-3-one, these calculations would reveal key structural parameters and electronic properties.

The molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles, can be optimized using methods like Hartree-Fock (HF) or more advanced Density Functional Theory (DFT). researchgate.net For instance, the ketone group is characterized by a trigonal planar geometry around the sp2-hybridized carbonyl carbon, with bond angles of approximately 120°. wikipedia.org The oxirane (epoxide) ring is a strained three-membered ring.

Electronic structure calculations provide insights into the molecule's reactivity. The carbonyl group of the ketone is polar, with a partial positive charge on the carbon and a partial negative charge on the oxygen, making the carbon electrophilic. wikipedia.orgnumberanalytics.com The epoxide ring is also polar and susceptible to nucleophilic attack. The distribution of electron density and the molecular electrostatic potential (MEP) map can identify regions prone to electrophilic and nucleophilic attack.

Table 1: Predicted Structural and Electronic Properties of this compound

PropertyPredicted Value/CharacteristicMethod of Determination
Molecular Formula C9H16O3-
Molecular Weight 172.22 g/mol -
Ketone Carbonyl Geometry Trigonal planar, ~120° bond anglesDFT, HF wikipedia.org
Oxirane Ring Strained three-membered ringDFT, HF
Carbonyl Carbon Electrophilic (partial positive charge)MEP Analysis numberanalytics.com
Carbonyl Oxygen Nucleophilic (partial negative charge)MEP Analysis numberanalytics.com
Epoxide Ring Susceptible to nucleophilic ring-openingReactivity Studies acs.org

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions. acs.org For this compound, DFT can be used to model various reaction pathways, such as the ring-opening of the epoxide and reactions at the ketone carbonyl group.

DFT calculations can determine the activation energies and transition state structures for these reactions. acs.org For example, the ring-opening of the epoxide can occur under acidic or basic conditions, and DFT can elucidate the preferred mechanism (SN1-like or SN2-like). researchgate.net Studies on other epoxides have shown that DFT can accurately predict reaction barriers and the influence of neighboring functional groups on reactivity. acs.org The presence of the ketone and ether functionalities in this compound could influence the reactivity of the epoxide ring through electronic and steric effects.

Table 2: Hypothetical DFT-Calculated Parameters for Reactions of this compound

ReactionReactantsTransition State Energy (kcal/mol)Product(s)
Epoxide Ring Opening (Acid-Catalyzed) This compound, H+(Calculable)Diol
Epoxide Ring Opening (Base-Catalyzed) This compound, OH-(Calculable)Diol
Nucleophilic Addition to Ketone This compound, Nu-(Calculable)Alcohol

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations provide a way to explore the conformational flexibility of a molecule over time. mdpi.com For a flexible molecule like this compound, with its rotatable bonds, MD simulations can identify the most stable conformations and the energy barriers between them. nih.gov These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the solvent influences the conformational preferences.

By simulating the molecule in different solvents, one can study solvent effects on the molecular structure and reactivity. The explicit or implicit modeling of solvent molecules in MD simulations allows for the investigation of hydrogen bonding and other intermolecular interactions that can stabilize certain conformations or influence reaction pathways. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to validate the calculated structures.

NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts of this compound. epstem.netepstem.net The chemical shift of the methoxy (B1213986) group is a useful indicator of its electronic environment. researchgate.net Predicted NMR data for similar structures can be found in the literature. mdpi.com

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman vibrational frequencies. dntb.gov.ua These calculations help in the assignment of experimental vibrational spectra. For example, the characteristic C=O stretching frequency of the ketone and the ring-breathing modes of the epoxide can be identified. epstem.net

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy TypeKey Predicted SignalsComputational Method
¹H NMR Signals for oxirane, methoxy, and alkyl protons carlroth.comsigmaaldrich.comGIAO-DFT epstem.net
¹³C NMR Signals for carbonyl, oxirane, and methoxy carbons researchgate.netGIAO-DFT epstem.net
IR Spectroscopy C=O stretch, C-O-C stretches, oxirane ring vibrationsDFT dntb.gov.ua

Rational Design of Derivatives based on Computational Predictions

The insights gained from computational studies can guide the rational design of derivatives of this compound with desired properties. By modifying the structure computationally and re-evaluating its electronic and reactive properties, it is possible to predict how changes will affect its behavior.

For example, if a derivative with increased reactivity of the epoxide ring is desired, substituents could be added to the molecule that electronically favor the ring-opening reaction. DFT calculations could then be used to screen a library of potential derivatives to identify the most promising candidates for synthesis. This in silico screening can save significant time and resources compared to a purely experimental approach. nih.gov The synthesis of oxiran-2-ylmethyl and oxiran-2-ylmethoxy derivatives of other compounds has been reported, demonstrating the feasibility of creating such modified structures. nih.gov

Chemical Reactivity and Functional Group Transformations of 6 Oxiran 2 Yl Methoxy Hexan 3 One

Epoxide Ring-Opening Reactions

The three-membered ring of an epoxide is characterized by significant ring strain, making it susceptible to ring-opening reactions by a variety of nucleophiles. masterorganicchemistry.com These reactions can be catalyzed by either acid or base and are fundamental to the synthetic utility of epoxides. masterorganicchemistry.comlibretexts.org

Nucleophilic Ring Opening with Various Reagents (e.g., alcohols, amines, thiols, Grignard reagents)

Under basic or nucleophilic conditions, the ring-opening of the terminal epoxide in 6-[(oxiran-2-yl)methoxy]hexan-3-one is expected to proceed via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com In this pathway, the nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.comchemistry.coach For a terminal epoxide, this is the terminal methylene (B1212753) carbon.

A wide array of nucleophiles can be employed for this transformation, each leading to a different class of product. libretexts.org The general reaction scheme is as follows:

Alcohols (ROH): In the presence of a base or acid catalyst, alcohols can act as nucleophiles to yield an ether and a secondary alcohol.

Amines (RNH₂): Primary or secondary amines will react to form amino alcohols, which are important building blocks in medicinal chemistry.

Thiols (RSH): Thiols, being excellent nucleophiles, will readily open the epoxide ring to produce thioethers with a hydroxyl group.

Grignard Reagents (RMgX): These powerful carbon nucleophiles will attack the terminal carbon to form a new carbon-carbon bond, resulting in a primary alcohol after an aqueous workup. libretexts.org This reaction is particularly useful for extending the carbon chain. libretexts.org

Table 1: Predicted Products from Nucleophilic Ring-Opening of this compound

NucleophileReagent ExamplePredicted Product StructureProduct Class
AlcoholMethanol (CH₃OH) / H⁺ or OH⁻1-methoxy-3-hydroxypropoxyEther alcohol
AmineEthylamine (CH₃CH₂NH₂)1-(ethylamino)-3-hydroxypropoxyAmino alcohol
ThiolEthanethiol (CH₃CH₂SH) / Base1-(ethylthio)-3-hydroxypropoxyThioether alcohol
Grignard ReagentMethylmagnesium bromide (CH₃MgBr)7-hydroxy-1-methoxyheptan-4-oneSecondary alcohol

Acid-Catalyzed Ring Opening and Regioselectivity

In the presence of an acid catalyst, the epoxide oxygen is first protonated, which enhances the electrophilicity of the epoxide carbons and makes the oxygen a better leaving group. masterorganicchemistry.comkhanacademy.org For an unsymmetrical epoxide, the regioselectivity of the nucleophilic attack depends on the nature of the epoxide carbons. libretexts.orgmasterorganicchemistry.com While SN2 reactions at primary carbons are common, if one carbon is tertiary, the reaction may proceed through a more SN1-like mechanism with the nucleophile attacking the more substituted carbon. libretexts.org

In the case of this compound, which has a primary and a secondary carbon in the epoxide ring, the regioselectivity can be more nuanced. Under acidic conditions, the nucleophile is expected to preferentially attack the more substituted (secondary) carbon atom. libretexts.orgchemistry.coachkhanacademy.org This is because the positive charge in the transition state is better stabilized at the more substituted position. khanacademy.org

Table 2: Regioselectivity in Acid-Catalyzed vs. Base-Catalyzed Ring Opening

ConditionSite of Nucleophilic AttackPredicted Major Product
Basic (e.g., NaOCH₃ in CH₃OH)Less substituted carbon (C1 of oxirane)1-methoxy-3-hydroxypropoxy derivative
Acidic (e.g., H₂SO₄ in CH₃OH)More substituted carbon (C2 of oxirane)2-methoxy-1-hydroxypropoxy derivative

Lewis Acid-Mediated Epoxide Transformations

Lewis acids can also be used to promote the ring-opening of epoxides. They function by coordinating to the epoxide oxygen, thereby activating the ring towards nucleophilic attack. Common Lewis acids used for this purpose include boron trifluoride etherate (BF₃·OEt₂) and titanium tetrachloride (TiCl₄). The use of Lewis acids can sometimes alter the regioselectivity of the reaction compared to Brønsted acids and can also facilitate rearrangements. For instance, treatment with BF₃·OEt₂ could potentially lead to the formation of γ-hydroxy ketones. researchgate.net

Intramolecular Ring-Opening Cyclizations

The presence of both an epoxide and a ketone in the same molecule raises the possibility of intramolecular reactions. The ketone can be converted to an enolate, a potent nucleophile, which can then attack the epoxide intramolecularly. This would lead to the formation of a cyclic product. The regioselectivity of this intramolecular SN2 attack would likely favor the formation of a five- or six-membered ring, depending on the conformation of the molecule. The formation of γ-hydroxy ketones or hydroxy enol ethers can occur depending on the reaction conditions and the nature of the transition state. researchgate.net

Ketone Reactivity and Transformations

The ketone functional group in this compound provides another site for chemical modification, primarily through reactions involving the carbonyl carbon and the adjacent α-carbons.

Alpha-Functionalization via Enolate Chemistry (e.g., alkylation, aldol (B89426) reactions)

The α-carbons adjacent to the ketone are acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of reactions to form new carbon-carbon bonds at the α-position.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This would introduce an alkyl group at the α-position of the ketone.

Aldol Reactions: The enolate can also act as a nucleophile in aldol reactions, attacking a carbonyl compound (either another molecule of the starting material or a different aldehyde or ketone) to form a β-hydroxy ketone.

The formation of the enolate can be controlled to favor either the kinetic or thermodynamic product, depending on the base, solvent, and temperature used. This allows for selective functionalization at either the C-2 or C-4 position of the hexan-3-one moiety.

Derivatization of the Ketone Carbonyl (e.g., oxime, hydrazone formation)

The carbonyl group of the ketone can be derivatized to form various new functional groups, such as oximes and hydrazones. These reactions are fundamental in organic chemistry and serve as important synthetic transformations. numberanalytics.comwikipedia.org

Hydrazone Formation:

Hydrazone formation involves the condensation of a ketone with hydrazine (B178648) or its derivatives. numberanalytics.comwikipedia.org The reaction is typically acid-catalyzed and proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.com In the case of this compound, the reaction with hydrazine would yield the corresponding hydrazone. It is important to control the reaction conditions to avoid potential side reactions, such as the opening of the epoxide ring by the hydrazine, which is a nucleophile.

Oxime Formation:

Similarly, the reaction with hydroxylamine (B1172632) leads to the formation of an oxime. The mechanism is analogous to hydrazone formation, involving nucleophilic attack of the hydroxylamine on the ketone followed by dehydration. As with hydrazone formation, care must be taken to prevent unwanted reactions with the epoxide moiety.

The table below outlines the expected products from the derivatization of the ketone in this compound.

ReagentProduct
Hydrazine (H₂NNH₂)This compound hydrazone
Hydroxylamine (NH₂OH)This compound oxime

Cross-Reactions and Synergistic Transformations Involving Both Epoxide and Ketone

The presence of both an epoxide and a ketone in the same molecule opens up possibilities for tandem and cascade reactions, where a single set of reagents and conditions can trigger a sequence of transformations involving both functional groups.

Tandem reactions, also known as domino or cascade reactions, are chemical processes comprising at least two consecutive reactions where each subsequent reaction occurs due to the functionality formed in the previous step. wikipedia.org In the context of this compound, such reactions could be initiated at either the ketone or the epoxide.

For instance, a nucleophilic attack on the epoxide could generate an alcohol, which could then participate in an intramolecular reaction with the ketone. Conversely, an enolate formed from the ketone could act as an intramolecular nucleophile to open the epoxide ring. baranlab.org Epoxide-opening cascades are particularly significant in the synthesis of polycyclic polyether natural products, where a series of epoxide ring-opening events lead to the formation of complex structures. nih.govnih.gov While the structure of this compound is simpler, the principles of these cascade reactions can be applied to predict potential intramolecular cyclizations. ub.edu

Achieving chemo- and regioselectivity is a central challenge in the chemistry of polyfunctional molecules like this compound. slideshare.net The choice of reagents and reaction conditions determines which functional group reacts and, in the case of the unsymmetrical epoxide, at which carbon atom the reaction occurs.

The regioselectivity of epoxide ring-opening is dependent on the reaction conditions. chemistrysteps.comlibretexts.orgyoutube.com Under basic or nucleophilic conditions (SN2-type), the nucleophile typically attacks the less sterically hindered carbon of the epoxide. chemistrysteps.comlibretexts.orgyoutube.com In contrast, under acidic conditions (SN1-type), the nucleophile attacks the more substituted carbon due to the development of a partial positive charge at this position in the transition state. libretexts.orgyoutube.com

For this compound, this means that basic conditions would favor nucleophilic attack at the terminal carbon of the oxirane ring, while acidic conditions could lead to attack at the more substituted carbon. The presence of the ketone can also influence the reactivity and selectivity through chelation or by providing an internal nucleophile after a primary reaction.

Polymerization Studies Utilizing the Epoxide Moiety (e.g., anionic or cationic polymerization, copolymerization)

The epoxide group in this compound is a versatile monomer for ring-opening polymerization, which can proceed through either anionic or cationic mechanisms. researchgate.netresearchgate.netresearchgate.netacs.orgacs.org

Anionic Polymerization:

Anionic ring-opening polymerization of functional epoxides is a well-established method for synthesizing polyethers with controlled molecular weights and architectures. researchgate.netresearchgate.netbohrium.comacs.orgrsc.org This type of polymerization is typically initiated by strong bases or nucleophiles. researchgate.net The presence of the ketone functionality in this compound could potentially interfere with the anionic polymerization, for example, through enolate formation. However, the use of appropriate protecting groups or specific initiators can mitigate these side reactions. acs.org Solid-state anionic ring-opening polymerization has also been explored for functional epoxide monomers. researchgate.netbohrium.com

Cationic Polymerization:

Cationic polymerization of epoxides is another important method, often initiated by photoinitiators or strong acids. researchgate.netdtic.milresearchgate.net This method is generally less sensitive to certain functional groups compared to anionic polymerization. researchgate.net The polymerization of difunctional epoxy monomers can be initiated by UV irradiation in the presence of a photoinitiator, leading to crosslinked materials. researchgate.netdtic.mil

Copolymerization:

The epoxide moiety of this compound can also be copolymerized with other monomers, such as carbon dioxide (CO₂) or cyclic anhydrides, to produce polycarbonates and polyesters, respectively. google.comfrontiersin.orgnih.govresearchgate.netnih.gov These copolymerizations are often catalyzed by metal complexes and can lead to polymers with alternating structures. frontiersin.orgnih.govresearchgate.net The resulting polymers can have interesting properties and may be biodegradable, making them suitable for biomedical applications. frontiersin.orgnih.govnih.gov

The following table provides a summary of potential polymerization reactions for this compound.

Polymerization TypeInitiator/CatalystResulting PolymerReference
Anionic PolymerizationStrong base/nucleophilePolyether with ketone side chains researchgate.netresearchgate.netbohrium.comacs.orgrsc.org
Cationic PolymerizationPhotoinitiator/strong acidPolyether with ketone side chains researchgate.netdtic.milresearchgate.net
Copolymerization with CO₂Metal complexPolycarbonate with ketone side chains google.comfrontiersin.orgnih.govresearchgate.net
Copolymerization with cyclic anhydrideMetal complexPolyester with ketone side chains frontiersin.orgnih.govnih.gov

Applications in Materials Science and Advanced Chemical Processing Non Biological Focus

Role as a Versatile Synthetic Intermediate for Complex Molecules

The molecular architecture of 6-[(Oxiran-2-yl)methoxy]hexan-3-one, which features both a ketone and a highly reactive epoxide (oxirane) ring, establishes it as a valuable and versatile intermediate in organic synthesis. The strained three-membered ether ring of the epoxide group is susceptible to nucleophilic attack, allowing for a variety of ring-opening reactions. This reactivity is a cornerstone of its utility, providing a pathway to introduce diverse functional groups and build more complex molecular scaffolds.

The epoxide ring can undergo reactions with a wide array of nucleophiles, including amines, alcohols, and thiols, leading to the formation of amino alcohols, ether alcohols, and thioether alcohols, respectively. This versatility allows chemists to use this compound as a starting point for molecules with tailored properties. For instance, the reaction with primary or secondary amines can yield secondary or tertiary amino alcohols, which are important structural motifs in many complex organic molecules. The ketone functionality provides an additional site for chemical modification, further expanding its synthetic potential. This dual reactivity makes it a useful building block for creating intricate structures that might otherwise require more complex, multi-step synthetic routes.

Table 1: Potential Synthetic Transformations of the Epoxide Ring

Nucleophile Reagent Example Product Functional Group
Amine R-NH₂ β-Amino alcohol
Alcohol R-OH β-Alkoxy alcohol
Thiol R-SH β-Thioether alcohol
Cyanide NaCN β-Hydroxy nitrile

Precursor for Specialty Chemicals and Fine Chemical Synthesis

Building upon its role as a synthetic intermediate, this compound serves as a precursor in the synthesis of specialty and fine chemicals. Fine chemicals are pure, single substances produced in limited quantities for specific, high-value applications. The unique combination of an aliphatic ketone and an epoxide group within one molecule allows for its use in creating niche products for various industries.

For example, the derivatives obtained from its epoxide ring-opening reactions can be used to synthesize components for surfactants, lubricants, and other performance-oriented chemical products. The long hexane (B92381) chain contributes to the molecule's hydrophobic character, while the hydroxyl group formed after ring-opening provides a hydrophilic site, suggesting potential applications in creating amphiphilic molecules. The development of scalable synthetic routes for similar bicyclic ketones and epichlorohydrin-derived intermediates underscores the industrial interest in such building blocks for producing high-value compounds. nih.gov

Application in Polymer Chemistry and Resin Systems

The presence of the reactive oxirane ring is particularly significant for the application of this compound in polymer chemistry, especially in epoxy resin systems.

Reactive Diluent and Crosslinking Agent for Epoxy Resins

High-viscosity epoxy resins, such as those based on bisphenol A, often require the addition of diluents to improve their processability for applications like coatings, adhesives, and composites. nih.gov While non-reactive diluents (solvents) can lower viscosity, they often evaporate during curing, contributing to volatile organic compound (VOC) emissions and potentially creating defects in the final material. nih.govresearchgate.net

This compound can function as a reactive diluent . Its relatively low molecular weight and viscosity effectively reduce the viscosity of the uncured epoxy resin mixture. researchgate.net Crucially, its epoxide group allows it to co-react with the primary resin and the curing agent (hardener), becoming chemically incorporated into the final crosslinked polymer network. nih.govresearchgate.net This eliminates VOC emissions and can also enhance the mechanical properties of the cured material. researchgate.net

Furthermore, the molecule can act as a crosslinking agent . An epoxy crosslinker is a compound that helps form a robust three-dimensional chemical structure by binding polymer chains together. nagase.com By participating in the curing reaction, this compound can increase the crosslink density of the epoxy thermoset, which can lead to improved thermal stability, chemical resistance, and mechanical strength. mdpi.com

Table 2: Illustrative Effect of a Reactive Diluent on Epoxy Resin Viscosity This table provides a generalized representation based on typical findings for similar reactive diluents. ui.ac.id

Epoxy Resin SystemViscosity (mPa·s)
Neat Epoxy Resin~8500
Epoxy Resin + 10 phr* Reactive Diluent~1600
Epoxy Resin + 20 phr* Reactive Diluent~650
Epoxy Resin + 30 phr* Reactive Diluent~400
*phr = parts per hundred parts of resin

Monomer for Advanced Polymeric Materials (e.g., coatings, adhesives, composites)

When used as a reactive diluent or crosslinker, this compound essentially acts as a monomer that is integrated into the polymer structure. This incorporation can modify the bulk properties of the resulting material. In advanced coatings, its inclusion can improve adhesion to substrates and enhance the coating's durability and chemical resistance. ui.ac.idevitachem.com The aliphatic chain of the molecule can impart a degree of flexibility to the otherwise rigid epoxy network, potentially improving impact resistance and toughness. researchgate.net

In adhesives, the use of such reactive monomers can lead to better bonding characteristics and thermal stability. evitachem.com For composite materials, the lowered viscosity of the resin system allows for better impregnation of reinforcing fibers (such as glass or carbon fiber), leading to a final product with fewer voids and superior mechanical performance.

Catalytic Applications (e.g., as a ligand component, in asymmetric catalysis)

While direct catalytic applications of this compound are not widely documented, its structure presents potential for development into specialized ligands for catalysis. Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst.

The ketone and epoxide functionalities could be chemically modified to introduce coordinating atoms (like nitrogen or phosphorus) capable of binding to transition metals such as rhodium or iridium. For instance, the ketone could be converted into an amine via reductive amination, and the epoxide could be opened to install other donor groups.

A particularly valuable area is asymmetric catalysis, which uses chiral ligands to synthesize enantiomerically pure compounds, a critical need in pharmaceuticals and fine chemicals. researchgate.net If the starting this compound is chiral, or if the epoxide is opened in a stereoselective manner, it could be used to generate chiral ligands. The development of chiral phosphabarrelene-pyridine ligands for asymmetric hydrogenation demonstrates the principle of using complex organic structures to create highly effective and selective catalysts. researchgate.net This suggests a potential, albeit currently exploratory, future application for derivatives of this compound in advanced catalytic systems.

Challenges and Future Research Directions

Development of More Sustainable and Environmentally Benign Synthesis Routes

The traditional synthesis of epoxy compounds often relies on methods that generate significant waste and utilize hazardous reagents. A primary challenge and a crucial area of future research is the development of greener synthetic pathways to 6-[(Oxiran-2-yl)methoxy]hexan-3-one.

Current industrial epoxidation methods, such as the chlorohydrin process or the use of stoichiometric peracids, are often associated with the production of chlorinated by-products and acidic waste, respectively. chemrxiv.org A more sustainable approach involves catalytic epoxidation using environmentally benign oxidants.

Table 1: Comparison of Conventional and Sustainable Epoxidation Methods

MethodOxidantCatalystBy-productsEnvironmental Impact
Chlorohydrin ProcessChlorine, Water-Chlorinated organic waste, CaCl₂High
Peracid EpoxidationPeroxycarboxylic acids-Carboxylic acid wasteModerate
Catalytic H₂O₂ EpoxidationHydrogen peroxideTungsten-based polyoxometalates, etc.WaterLow
Enzymatic EpoxidationHydrogen peroxide, AirLipases, etc.Water, benign organicsVery Low
Electrochemical SynthesisWaterManganese oxide nanoparticlesHydrogenLow, potential for organic waste from solvent

Future research will likely focus on heterogeneous catalysts, such as polymer-supported molybdenum(VI) complexes or tungsten-based polyoxometalates, which can be easily recovered and reused, minimizing waste. chemrxiv.orgrsc.org Enzymatic methods, utilizing lipases to generate peracids in situ, also present a highly selective and sustainable route under mild reaction conditions. researchgate.net Furthermore, electrochemical methods that use water as the oxygen source and generate hydrogen as the only byproduct are emerging as a conceptually attractive green alternative. cmu.edu

Exploration of Unprecedented Reactivity Patterns and Selectivity Control

The presence of two distinct reactive sites—the electrophilic epoxide and the carbonyl group—in this compound suggests a complex and potentially versatile reactivity. A significant research frontier lies in exploring and controlling the chemoselectivity of its reactions. The ketone enolate can, for instance, react with the epoxide in an intramolecular fashion. acs.org

The key challenge will be to selectively target one functional group in the presence of the other. For example, nucleophilic attack can occur at either the carbonyl carbon or one of the two carbons of the oxirane ring. The outcome of such reactions will be highly dependent on the nature of the nucleophile, the catalyst employed, and the reaction conditions.

Future investigations will likely involve:

Catalyst Development: Designing catalysts that can selectively activate either the epoxide ring or the ketone group. For instance, Lewis acids could preferentially coordinate to the epoxide oxygen, while specific organocatalysts might favor activation of the ketone.

Reaction Engineering: Precisely controlling reaction parameters such as temperature, solvent, and stoichiometry to steer the reaction towards a desired product.

Stereoselective Transformations: Developing methods for the enantioselective or diastereoselective functionalization of the molecule, particularly important for applications in pharmaceuticals and fine chemicals. The biocatalytic reduction of the ketone or the kinetic resolution of the racemic epoxide are promising strategies. nih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The complex reactivity of a bifunctional molecule like this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These powerful computational tools can accelerate the discovery of new reactions and optimize reaction conditions.

ML models can be trained on large datasets of chemical reactions to predict outcomes with a high degree of accuracy. organic-chemistry.org For this specific compound, AI could be employed to:

Predict Reactivity and Selectivity: Develop models that can predict which functional group will react under a given set of conditions and what the major products will be.

Optimize Reaction Conditions: Use algorithms to explore a vast parameter space (e.g., catalysts, solvents, temperatures) to identify the optimal conditions for a desired transformation, saving significant experimental time and resources.

Propose Novel Reactions: Generate new and non-intuitive reaction pathways that might not be readily apparent through traditional chemical reasoning.

The integration of AI and ML represents a paradigm shift in chemical research, moving from a trial-and-error approach to a more predictive and data-driven methodology.

Design of Novel Functional Materials Utilizing the Compound's Unique Structure

The bifunctional nature of this compound makes it a versatile monomer for the synthesis of novel functional polymers and materials. The epoxide group can undergo ring-opening polymerization, while the ketone functionality offers a site for further modification or cross-linking.

Table 2: Potential Polymer Architectures from this compound

Polymerization/Modification StrategyResulting Polymer TypePotential Properties and Applications
Ring-opening polymerization of the epoxidePolyether with pendant ketone groupsTunable properties, potential for cross-linking, adhesives, coatings.
Reaction of the ketone (e.g., with diamines) followed by polymerizationPolymers with modified backbones (e.g., containing imine linkages)Enhanced thermal and mechanical properties. rsc.org
Combination of epoxide and ketone reactionsCross-linked networksThermosets with high stability, composites, functional gels.

Future research in this area will focus on:

Controlled Polymerization: Developing methods for the controlled polymerization of the epoxide moiety to produce polymers with well-defined molecular weights and architectures.

Post-Polymerization Modification: Utilizing the pendant ketone groups for a wide range of chemical transformations, allowing for the synthesis of a diverse library of functional polymers from a single parent polymer.

Biodegradable Materials: Exploring the synthesis of biodegradable polymers, for instance, by creating linkages that can be cleaved under specific conditions. The presence of both ether and ketone functionalities could be exploited in this regard. nsf.gov

Expanding the Scope of Derivatization for Diverse Chemical Scaffolds

The ability to selectively functionalize either the epoxide or the ketone group of this compound opens up a vast chemical space for the synthesis of diverse and complex molecular scaffolds. This is particularly relevant for the discovery of new pharmaceuticals and agrochemicals.

The epoxide ring can be opened by a wide variety of nucleophiles (e.g., amines, thiols, alcohols, azides) to introduce a range of functional groups. researchgate.net The ketone can be transformed into other functionalities through reactions such as reduction, reductive amination, or Wittig-type reactions.

Future research will aim to:

Develop Orthogonal Protection Strategies: Create methods to selectively protect one functional group while the other is being transformed, allowing for sequential and controlled derivatization.

Synthesize Libraries of Compounds: Utilize high-throughput synthesis techniques to generate large libraries of derivatives for biological screening.

Access Complex Ring Systems: Explore intramolecular reactions that could lead to the formation of novel heterocyclic or carbocyclic structures.

By systematically exploring the derivatization potential of this bifunctional building block, chemists can access a wide array of new molecules with potentially valuable biological or material properties.

Q & A

Q. What are the recommended synthetic routes for preparing 6-[(Oxiran-2-yl)methoxy]hexan-3-one, and how can purity be optimized?

Answer: The synthesis typically involves epoxidation of a precursor alkene (e.g., 6-allyloxyhexan-3-one) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with a catalyst. Key steps include:

  • Epoxidation : React the alkene with mCPBA in dichloromethane at 0–5°C for 12–24 hours. Monitor progress via TLC.
  • Purification : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate the product. Confirm purity (>95%) via HPLC or GC-MS .
  • Safety : Follow protocols for handling epoxides (e.g., use fume hoods, nitrile gloves, and safety goggles) due to potential irritancy .

Q. What spectroscopic methods are most effective for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^{13}C NMR are critical. The epoxide protons (δ 3.1–3.5 ppm) and ketone carbonyl (δ 207–210 ppm) are diagnostic. Assign methoxy protons (δ ~3.3 ppm) and hexanone backbone via COSY/HSQC .
  • IR : Confirm the ketone (C=O stretch at ~1710 cm1^{-1}) and epoxide (C-O-C asymmetric stretch at ~1250 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion [M+H]+^+ and fragmentation patterns .

Q. How should this compound be stored to ensure stability?

Answer:

  • Store in airtight, light-resistant containers under inert gas (N2_2 or Ar) at –20°C to prevent epoxide ring-opening or ketone degradation.
  • Avoid exposure to moisture, acids, or bases. Conduct stability tests via periodic HPLC analysis .

Advanced Research Questions

Q. How does the epoxide group in this compound influence its reactivity in nucleophilic ring-opening reactions?

Answer: The epoxide’s strained ring undergoes nucleophilic attack at the less substituted oxirane carbon (steric and electronic factors). For example:

  • Acid-Catalyzed Conditions : Epoxide reacts with H2_2O or alcohols to form diols or ethers, respectively. Use BF3_3-Et2_2O as a catalyst for regioselectivity.
  • Base-Catalyzed Conditions : Strong nucleophiles (e.g., amines) attack the electrophilic carbon. Monitor reaction kinetics via 1^1H NMR to track ring-opening progression .

Q. What experimental design considerations are critical for studying the compound’s degradation under varying pH conditions?

Answer:

  • Controlled Variables : Maintain consistent temperature (25°C), ionic strength, and solvent (e.g., buffered aqueous/organic mixtures).
  • Limitations : Degradation products may interfere with analytical signals (e.g., overlapping HPLC peaks). Use high-resolution MS or 13^{13}C-labeled analogs to track pathways .
  • Data Analysis : Apply pseudo-first-order kinetics to model degradation rates. Include triplicate runs to ensure reproducibility .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Answer:

  • Software : Use Discovery Studio or Gaussian for molecular dynamics (MD) simulations. Optimize the geometry at the B3LYP/6-31G* level to assess epoxide ring strain and electron density maps.
  • Applications : Predict regioselectivity in reactions with enzymes (e.g., epoxide hydrolases) or metal catalysts. Validate predictions with experimental kinetic data .

Safety and Best Practices

  • Handling : Use closed systems for synthesis to minimize exposure. Install emergency showers/eye wash stations per OSHA guidelines .
  • Waste Disposal : Neutralize acidic/basic degradation products before disposal. Consult institutional EH&S protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.